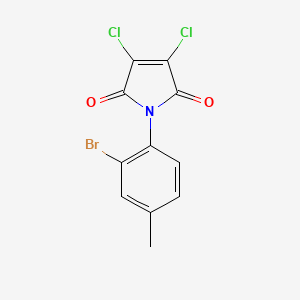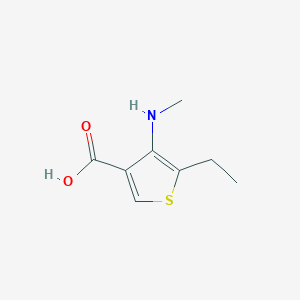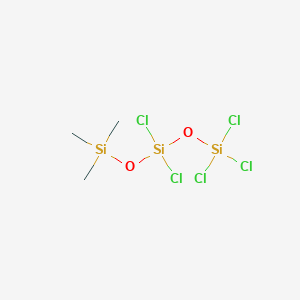
1,1,1,3,3-Pentachloro-5,5,5-trimethyltrisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3-Pentachloro-5,5,5-trimethyltrisiloxane: is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon-oxygen bonds and multiple chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3-Pentachloro-5,5,5-trimethyltrisiloxane typically involves the chlorination of trisiloxane derivatives. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The process is usually carried out under controlled temperature and pressure to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,3,3-Pentachloro-5,5,5-trimethyltrisiloxane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of silane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium alkoxides or amines are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Formation of alkoxy or amino derivatives.
Oxidation Reactions: Formation of silanol or siloxane derivatives.
Reduction Reactions: Formation of silane derivatives.
Applications De Recherche Scientifique
Chemistry: 1,1,1,3,3-Pentachloro-5,5,5-trimethyltrisiloxane is used as a precursor in the synthesis of various organosilicon compounds. It serves as a building block for the development of new materials with unique properties.
Biology: In biological research, this compound is used to study the interactions between organosilicon compounds and biological molecules. It helps in understanding the biocompatibility and potential toxicity of silicon-based materials.
Medicine: The compound has potential applications in drug delivery systems. Its unique chemical properties allow for the development of novel drug carriers that can improve the efficacy and targeting of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials. These materials are widely used in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of 1,1,1,3,3-Pentachloro-5,5,5-trimethyltrisiloxane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence catalytic processes. Additionally, its ability to undergo substitution and oxidation reactions allows it to modify the chemical environment of the target molecules, leading to changes in their reactivity and function.
Comparaison Avec Des Composés Similaires
1,1,1,3,3-Pentachloropropane: Similar in terms of chlorine content but lacks the silicon-oxygen backbone.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Similar silicon-oxygen backbone but different substituents.
1,1,3,3,3-Pentachloro-1-propene: Similar chlorine content but different structural arrangement.
Uniqueness: 1,1,1,3,3-Pentachloro-5,5,5-trimethyltrisiloxane is unique due to its combination of silicon-oxygen backbone and multiple chlorine atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in various fields.
Propriétés
Numéro CAS |
115147-32-5 |
|---|---|
Formule moléculaire |
C3H9Cl5O2Si3 |
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
trichloro-[dichloro(trimethylsilyloxy)silyl]oxysilane |
InChI |
InChI=1S/C3H9Cl5O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-3H3 |
Clé InChI |
DSJLIGBEGORVEA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O[Si](O[Si](Cl)(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


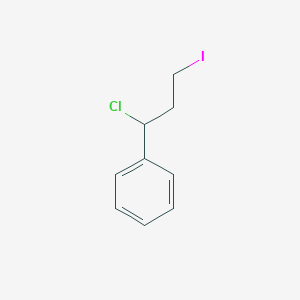
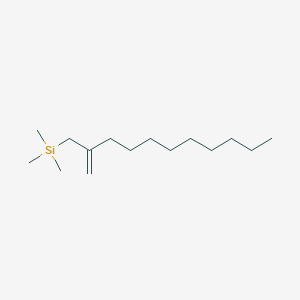

![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)
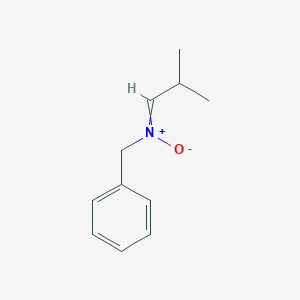
![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)
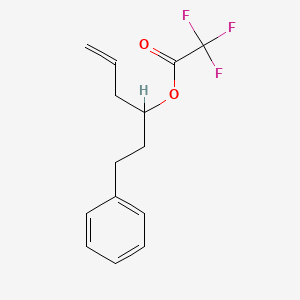
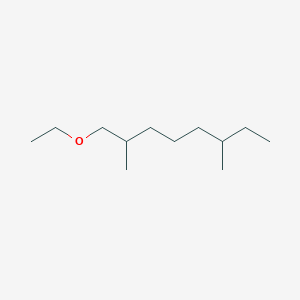
![Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-](/img/structure/B14298980.png)
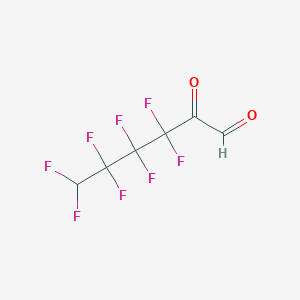
![[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid](/img/structure/B14298988.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B14298989.png)
